3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol
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Overview
Description
3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazoquinoxalines, including 3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol, typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives . This reaction is often catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .
Industrial Production Methods
Industrial production methods for imidazoquinoxalines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the imidazoquinoxaline ring .
Scientific Research Applications
3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating cancer, neurodegenerative diseases, and infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure but differ in the position of the imidazole ring fusion.
[1,2,4]Triazolo[4,3-a]quinoxalines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazoquinoxalines .
Properties
CAS No. |
1140627-83-3 |
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Molecular Formula |
C17H14N4O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
3-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]phenol |
InChI |
InChI=1S/C17H14N4O/c1-18-16-17-19-10-15(11-5-4-6-12(22)9-11)21(17)14-8-3-2-7-13(14)20-16/h2-10,22H,1H3,(H,18,20) |
InChI Key |
BOHHSAMVVCENSM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N3C1=NC=C3C4=CC(=CC=C4)O |
Origin of Product |
United States |
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